Qingyangshengenin B

概述

描述

鹅绒藤苷 B 是一种 C-21 类固醇苷,从鹅绒藤的根中分离得到,鹅绒藤是一种传统中药。 该化合物因其多种生物活性而备受关注,包括神经保护、抗衰老和抗癫痫性质 .

作用机制

鹅绒藤苷 B 通过多个分子靶点和途径发挥作用:

生化分析

Biochemical Properties

Qingyangshengenin B plays a crucial role in biochemical reactions, particularly in protecting against beta-amyloid toxicity. It decreases beta-amyloid deposition by reducing the expression of beta-amyloid at the mRNA level . This compound interacts with several biomolecules, including the FOXO transcription factor DAF-16, SIR-2.1, and CLK-1, which is an enzyme involved in ubiquinone synthesis . These interactions are essential for its lifespan extension effects observed in Caenorhabditis elegans models.

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It extends lifespan, increases heat stress resistance, delays body paralysis, and enhances chemotaxis response in Caenorhabditis elegans models of Alzheimer’s disease . Additionally, this compound influences cell signaling pathways by activating the FOXO transcription factor DAF-16 and requires SIR-2.1 and CLK-1 for its lifespan extension effects . These interactions highlight its impact on gene expression and cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It protects against beta-amyloid toxicity by decreasing beta-amyloid deposition and reducing its expression at the mRNA level . This compound activates the FOXO transcription factor DAF-16, which plays a pivotal role in its lifespan extension effects . Additionally, it requires the involvement of SIR-2.1 and CLK-1 for its beneficial effects on lifespan .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been observed to extend the lifespan of Caenorhabditis elegans, delay age-related decline in body movement, and improve stress resistance The stability and degradation of this compound in laboratory conditions are crucial for its long-term effects on cellular function

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In zebrafish, this compound suppresses seizure-like locomotor activity caused by pentylenetetrazole

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as CLK-1, which is involved in ubiquinone synthesis These interactions affect metabolic flux and metabolite levels, contributing to its lifespan extension effects in Caenorhabditis elegans models

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its therapeutic effects. It interacts with transporters and binding proteins that facilitate its localization and accumulation in specific tissues . Understanding the transport mechanisms and distribution patterns of this compound is crucial for optimizing its therapeutic potential.

Subcellular Localization

This compound’s subcellular localization plays a significant role in its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization patterns are essential for its interactions with biomolecules and its overall therapeutic effects.

准备方法

合成路线和反应条件: 鹅绒藤苷 B 通常通过一系列提取和纯化过程从鹅绒藤根中分离得到。首先干燥并研磨根部,然后用甲醇或乙醇等溶剂提取。 然后使用色谱技术,包括柱色谱和高效液相色谱 (HPLC),分离和纯化鹅绒藤苷 B .

工业生产方法: 鹅绒藤苷 B 的工业生产涉及从鹅绒藤根部进行大规模提取。 该过程包括溶剂提取、浓缩和使用先进色谱技术进行纯化,以确保高纯度和产量 .

化学反应分析

反应类型: 鹅绒藤苷 B 经历各种化学反应,包括:

氧化: 鹅绒藤苷 B 可以被氧化形成不同的衍生物,这些衍生物可能表现出不同的生物活性。

还原: 还原反应可以修饰鹅绒藤苷 B 的糖苷部分,可能改变其药理性质。

常用试剂和条件:

氧化: 常用的氧化剂包括高锰酸钾和过氧化氢。

还原: 使用硼氢化钠和氢化铝锂等还原剂。

形成的主要产物: 这些反应形成的主要产物包括鹅绒藤苷 B 的氧化衍生物、还原形式和取代类似物,每个产物都具有独特的生物活性 .

科学研究应用

Pharmacological Properties

Qingyangshengenin B exhibits several pharmacological effects that make it a candidate for therapeutic applications:

- Anti-inflammatory Effects : Studies have demonstrated that this compound can suppress the production of inflammatory mediators, such as nitric oxide and pro-inflammatory cytokines, in activated immune cells. In vivo studies have shown its efficacy in ameliorating inflammation in animal models of diseases like arthritis and colitis.

- Neuroprotective Effects : Research indicates that this compound may improve cognitive functions by reducing β-amyloid and tau aggregates in transgenic mice models of Alzheimer's disease. This suggests a potential role in mitigating neurodegenerative disorders .

- Antioxidant Activity : The compound has been shown to exhibit antioxidant properties, which can protect cells from oxidative stress and contribute to its anti-aging effects .

Applications in Research

This compound has been utilized in various research contexts:

- Toxicological Studies : Its tissue distribution patterns are essential for understanding drug safety and efficacy, particularly in long-term toxicity assessments .

- Sensing Applications : Recent studies have explored the use of this compound as a selective and sensitive sensor for mercuric ions, showcasing its potential applications in environmental monitoring .

Case Study 1: Neuroprotection in Alzheimer's Disease

In a study involving transgenic mice with Alzheimer's disease, administration of this compound led to significant improvements in learning and memory capabilities. The compound effectively reduced the levels of β-amyloid plaques and tau protein aggregates, which are hallmarks of Alzheimer's pathology. This study underscores the potential of this compound as a therapeutic agent for neurodegenerative diseases .

Case Study 2: Anti-inflammatory Effects in Arthritis Models

In an experimental model of arthritis, this compound was administered to evaluate its anti-inflammatory properties. Results indicated a marked reduction in inflammatory markers and improved joint function compared to control groups. This suggests that this compound could be developed as a treatment option for inflammatory conditions such as arthritis.

Data Summary Table

相似化合物的比较

鹅绒藤苷 B 与其他 C-21 类固醇苷进行比较,例如:

鹅绒藤苷 A: 结构相似,但在糖苷部分有所不同,导致不同的生物活性.

尾叶藤苷 3-O-β-西马罗吡喃糖苷: 表现出强烈的促神经生长活性,但在细胞毒性特征方面有所不同.

尾叶藤苷 3-O-β-D-西马罗吡喃糖基-(1→4)-β-D-西马罗吡喃糖苷: 以其对人结肠癌细胞的选择性细胞毒性而闻名.

生物活性

Qingyangshengenin B, also known as Otophylloside B, is a C-21 steroidal glycoside derived from the roots of Cynanchum otophyllum, a plant used in traditional Chinese medicine. This compound has attracted attention due to its diverse biological activities, particularly its neuroprotective , anti-aging , and anti-epileptic properties. This article explores the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant research findings.

This compound primarily targets amyloid-beta (Aβ) , a peptide associated with neurodegenerative diseases such as Alzheimer's. The compound reduces Aβ expression at the mRNA level, thereby mitigating its toxic effects on neuronal cells. This mechanism is crucial for its neuroprotective effects, particularly in models of Alzheimer's disease.

Biochemical Pathways

- Reduction of Aβ Toxicity : this compound decreases Aβ deposition by inhibiting its expression.

- Regulation of Inflammatory Mediators : The compound has been shown to suppress the production of inflammatory mediators like nitric oxide and pro-inflammatory cytokines in activated immune cells, indicating potential anti-inflammatory properties.

Biological Effects

This compound exhibits several noteworthy biological effects:

- Neuroprotection : Protects against Aβ toxicity and promotes neuronal health.

- Anti-aging : Extends lifespan and increases resistance to heat stress in model organisms such as Caenorhabditis elegans.

- Anti-inflammatory : Ameliorates inflammation in animal models of diseases like arthritis and colitis.

- Antiepileptic Activity : Demonstrated efficacy in models for epilepsy, suggesting potential therapeutic applications .

Case Studies and Experimental Results

-

Neuroprotective Effects :

- In a study involving C. elegans, this compound significantly delayed body paralysis and improved chemotaxis response, indicating enhanced neural function and resilience against stressors.

-

Inflammatory Response :

- In vitro studies have shown that this compound can significantly reduce the levels of pro-inflammatory cytokines in activated immune cells. This suggests a role in managing inflammatory conditions.

- Pharmacokinetics :

Summary Table of Biological Activities

属性

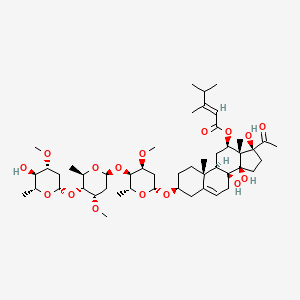

IUPAC Name |

[(3S,8S,9R,10R,12R,13S,14R,17S)-17-acetyl-8,14,17-trihydroxy-3-[(2R,4S,5R,6R)-5-[(2S,4S,5R,6R)-5-[(2S,4R,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-12-yl] (E)-3,4-dimethylpent-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H78O16/c1-25(2)26(3)19-38(51)63-37-24-36-45(8)15-14-32(20-31(45)13-16-48(36,54)49(55)18-17-47(53,30(7)50)46(37,49)9)62-39-22-34(57-11)43(28(5)60-39)65-41-23-35(58-12)44(29(6)61-41)64-40-21-33(56-10)42(52)27(4)59-40/h13,19,25,27-29,32-37,39-44,52-55H,14-18,20-24H2,1-12H3/b26-19+/t27-,28-,29-,32+,33-,34+,35+,36-,37-,39+,40+,41+,42-,43-,44-,45+,46-,47-,48+,49-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLHXSKZGPASTOD-ZMZOTGGVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(CC(O1)OC2C(OC(CC2OC)OC3C(OC(CC3OC)OC4CCC5(C6CC(C7(C(CCC7(C6(CC=C5C4)O)O)(C(=O)C)O)C)OC(=O)C=C(C)C(C)C)C)C)C)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H]([C@@H](C[C@@H](O1)O[C@@H]2[C@H](O[C@H](C[C@@H]2OC)O[C@@H]3[C@H](O[C@H](C[C@@H]3OC)O[C@H]4CC[C@@]5([C@H]6C[C@H]([C@@]7([C@@](CC[C@@]7([C@@]6(CC=C5C4)O)O)(C(=O)C)O)C)OC(=O)/C=C(\C)/C(C)C)C)C)C)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C49H78O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

923.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Otophylloside B and where is it found?

A1: Otophylloside B, also known as Qingyangshengenin B, is a naturally occurring C21 steroidal glycoside. It is primarily isolated from the roots of the Cynanchum otophyllum plant, a traditional Chinese medicine. [, , , , ]

Q2: What are the potential therapeutic benefits of Otophylloside B?

A2: Research suggests that Otophylloside B exhibits promising antiepileptic activity. In rat models, it demonstrated protective effects against audiogenic seizures. [, ] Furthermore, studies using zebrafish larvae showed that Otophylloside B effectively suppressed seizure-like behavior induced by pentylenetetrazole. [, ] Additionally, Otophylloside B has shown potential in Caenorhabditis elegans models for promoting longevity and protecting against amyloid-beta toxicity, suggesting possible applications in age-related diseases like Alzheimer's disease. [, , , ]

Q3: What is the structure of Otophylloside B?

A3: Otophylloside B is a C21 steroid glycoside. While its exact molecular formula and weight are not explicitly provided in the abstracts, structural analysis reveals it consists of a pregnane steroid core linked to a sugar moiety. The sugar chain typically comprises deoxy-sugar units, often cymarose and oleandrose. [, , ]

Q4: How does the structure of Otophylloside B relate to its activity?

A4: Preliminary structure-activity relationship (SAR) studies suggest that the pregnane skeleton, a C-12 ester group (with varying substituents like ikemaoyl, cinnamoyl, hydroxy, or p-hydroxybenzoyl), and a C-3 sugar chain composed of three 2,6-dideoxysaccharide units are crucial for the observed anti-seizure activity in zebrafish. []

Q5: Have any analytical methods been used to study Otophylloside B?

A5: Researchers have employed various spectroscopic techniques to characterize and elucidate the structure of Otophylloside B. These methods include UV spectroscopy, IR spectroscopy, 1H-NMR, 13C-NMR, and mass spectrometry (MS). X-ray crystallography has also been utilized to determine the compound's three-dimensional structure. [, , , , , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。